molecular formula C22H20N4OS B10870534 (5Z)-5-(1H-indol-3-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-(1H-indol-3-ylmethylidene)-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Katalognummer: B10870534
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: FSGAUDHTABZRMA-JQIJEIRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE is a complex organic compound that features a unique combination of indole, piperazine, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process generally starts with the preparation of the indole derivative, followed by the formation of the piperazine and thiazole rings. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1H-INDOL-3-YLMETHYLENE)-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE is unique due to the combination of its indole, piperazine, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C22H20N4OS

Molekulargewicht

388.5 g/mol

IUPAC-Name

5-[(Z)-indol-3-ylidenemethyl]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-ol

InChI

InChI=1S/C22H20N4OS/c27-21-20(14-16-15-23-19-9-5-4-8-18(16)19)28-22(24-21)26-12-10-25(11-13-26)17-6-2-1-3-7-17/h1-9,14-15,27H,10-13H2/b16-14+

InChI-Schlüssel

FSGAUDHTABZRMA-JQIJEIRASA-N

Isomerische SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)/C=C/4\C=NC5=CC=CC=C54)O

Kanonische SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)C=C4C=NC5=CC=CC=C54)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.